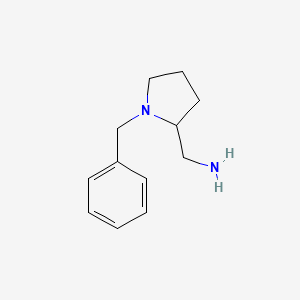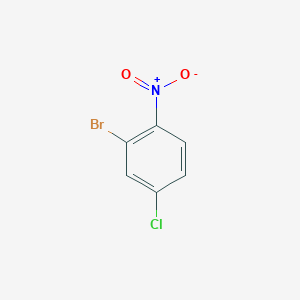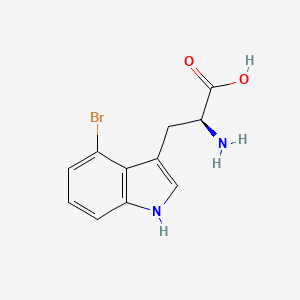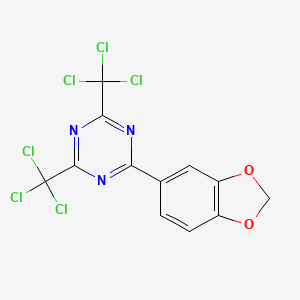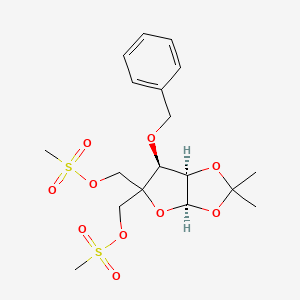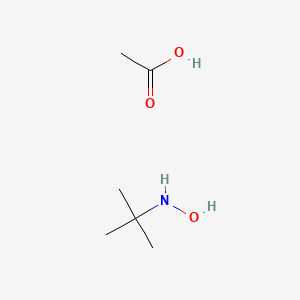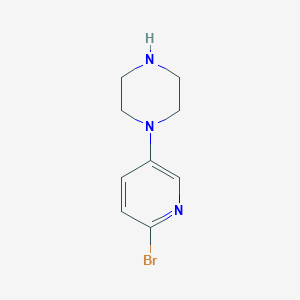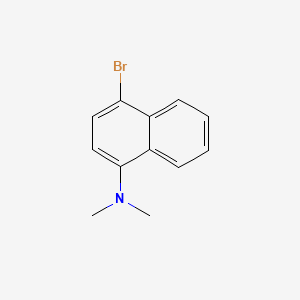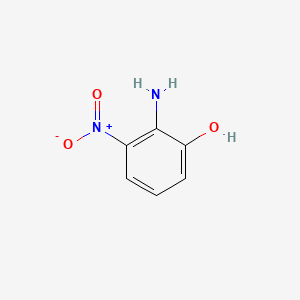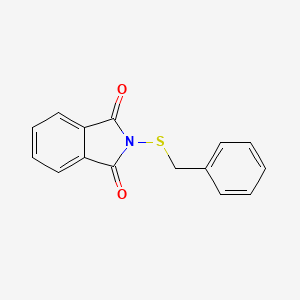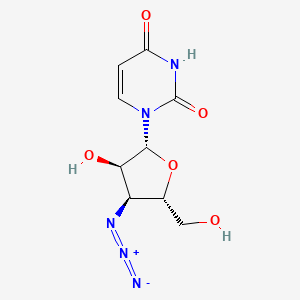
3'-アゾト-3'-デオキシウリジン
説明
Uridine, 3’-azido-3’-deoxy-: is a nucleoside analog that has gained significant attention in scientific research due to its unique chemical properties and potential applications. This compound is a modified form of uridine, where the hydroxyl group at the 3’ position of the ribose sugar is replaced with an azido group. This modification imparts distinct chemical reactivity and biological activity to the molecule, making it a valuable tool in various fields of study.
科学的研究の応用
Uridine, 3’-azido-3’-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleic acids.
Biology: Employed in the study of nucleic acid interactions and as a probe for RNA labeling and tracking.
Industry: Utilized in the development of diagnostic tools and bioconjugates through click chemistry.
作用機序
Target of Action
Uridine, 3’-azido-3’-deoxy-, also known as Compound 25, is a nucleoside derivative . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This suggests that the primary targets of this compound could be molecules containing Alkyne groups.
Mode of Action
The compound interacts with its targets through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . This reaction is a type of click chemistry, a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields . The result of this interaction is the formation of a new compound through the cycloaddition reaction .
Biochemical Pathways
Given that it is a nucleoside derivative, it may be involved in nucleic acid synthesis and metabolism
Result of Action
As a nucleoside derivative, it may have potential impacts on dna and rna processes
生化学分析
Biochemical Properties
Uridine, 3’-azido-3’-deoxy- plays a crucial role in biochemical reactions, particularly in the context of RNA and DNA functionalization. It interacts with various enzymes and proteins, including those involved in nucleic acid synthesis and modification. The azido group in Uridine, 3’-azido-3’-deoxy- allows for site-specific labeling and modification of nucleic acids, facilitating the study of their function and interactions within the cell . This compound is often used in click chemistry reactions, such as azide-alkyne cycloaddition, to introduce affinity tags like biotin or fluorophores .
Cellular Effects
Uridine, 3’-azido-3’-deoxy- has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By incorporating this modified nucleoside into RNA or DNA, researchers can track and study the behavior of nucleic acids within cells. This can provide insights into how nucleic acids regulate cellular functions and respond to different stimuli .
Molecular Mechanism
The molecular mechanism of Uridine, 3’-azido-3’-deoxy- involves its incorporation into nucleic acids, where it can participate in various biochemical reactions. The azido group allows for specific binding interactions with other biomolecules, enabling the formation of bioconjugates through click chemistry. This can lead to enzyme inhibition or activation, as well as changes in gene expression, depending on the context of its use .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Uridine, 3’-azido-3’-deoxy- can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that Uridine, 3’-azido-3’-deoxy- remains stable under certain conditions, but its degradation can lead to changes in its activity and effectiveness .
Dosage Effects in Animal Models
The effects of Uridine, 3’-azido-3’-deoxy- vary with different dosages in animal models. At lower doses, this compound can be used to study nucleic acid function without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, which can impact cellular function and overall health. Researchers must carefully consider the dosage when designing experiments involving Uridine, 3’-azido-3’-deoxy- to avoid potential negative outcomes .
Metabolic Pathways
Uridine, 3’-azido-3’-deoxy- is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into nucleic acids. This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Understanding these interactions is crucial for elucidating the role of Uridine, 3’-azido-3’-deoxy- in cellular metabolism .
Transport and Distribution
Within cells and tissues, Uridine, 3’-azido-3’-deoxy- is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its activity and function. The distribution of Uridine, 3’-azido-3’-deoxy- within the cell is an important factor in its effectiveness as a biochemical tool .
Subcellular Localization
The subcellular localization of Uridine, 3’-azido-3’-deoxy- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as it may interact with different biomolecules depending on its location within the cell. Understanding the subcellular distribution of Uridine, 3’-azido-3’-deoxy- is essential for its effective use in biochemical research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 3’-azido-3’-deoxy- typically involves the activation of the 3’-hydroxyl group of uridine, followed by nucleophilic substitution with an azide ion. One common method includes the use of 2,2’-anhydrouridine as a starting material, which reacts with trimethylsilyl azide (TMS-N3) to introduce the azido group . The reaction conditions often involve mild heating and the presence of a suitable solvent, such as dimethylformamide (DMF), to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of Uridine, 3’-azido-3’-deoxy- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often employing automated synthesis equipment and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions: Uridine, 3’-azido-3’-deoxy- undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
CuAAC Reactions: Typically involve copper(I) catalysts, such as copper sulfate and sodium ascorbate, in aqueous or organic solvents.
Reduction Reactions: Commonly use triphenylphosphine in tetrahydrofuran (THF) or hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Triazole Derivatives: Formed via click chemistry reactions.
Amino Derivatives: Formed via reduction of the azido group.
類似化合物との比較
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV/AIDS.
2’-Azido-2’-deoxyuridine: Another nucleoside analog with similar chemical properties.
Uniqueness: Uridine, 3’-azido-3’-deoxy- is unique due to its specific modification at the 3’ position, which imparts distinct reactivity and biological activity compared to other azido-modified nucleosides. Its ability to participate in click chemistry and its potential therapeutic applications make it a valuable compound in both research and industry .
特性
IUPAC Name |
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBCHXWMHQMQKW-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432866 | |
| Record name | CTK2G2932 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70580-88-0 | |
| Record name | CTK2G2932 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



